(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
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Overview
Description
The compound “(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a combination of pyrazole, pyridazine, and piperazine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.
Mode of Action
This can affect various cellular processes and pathways .
Biochemical Pathways
Compounds with similar structures have been found to inhibit tubulin polymerization , which is a critical process in cell division. Inhibition of this process can lead to cell cycle arrest and ultimately cell death, making it a potential target for anticancer therapies.
Pharmacokinetics
For instance, a compound with a high molecular weight or poor solubility may have lower bioavailability .
Result of Action
Based on the potential targets and pathways mentioned above, this compound could potentially have antitumor effects due to its potential to inhibit cell division .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, a compound might be more stable and effective at a certain pH or temperature. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Formation of the pyridazine ring: This can be achieved through condensation reactions involving hydrazine derivatives.
Coupling of the pyrazole and pyridazine rings: This step often involves cross-coupling reactions using palladium or copper catalysts.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final coupling to form the methanone linkage: This step might involve the use of carbonylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Comparison with Similar Compounds
Similar Compounds
- (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of the compound lies in the specific arrangement of the pyrazole, pyridazine, and piperazine rings, as well as the position of the chlorine atom on the phenyl ring. These structural features can significantly influence the compound’s biological activity and chemical reactivity.
Biological Activity
The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring , a pyridazine ring , and a piperazine moiety , along with a chlorophenyl group . These structural components contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C16H16ClN5O |
Molecular Weight | 335.78 g/mol |
CAS Number | 1211519-08-2 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and pyridazine rings can form hydrogen bonds and engage in π-π stacking interactions, while the piperazine moiety enhances solubility and bioavailability. These interactions can modulate the activity of target proteins, resulting in various pharmacological effects.
Antitumor Activity
Recent studies have shown that compounds containing pyrazole and pyridazine derivatives exhibit significant antitumor properties. One study demonstrated that structural variations on phenyl moieties could tune biological properties toward enhanced antitumor activity through inhibition of tubulin polymerization .
Antiviral Activity
Compounds similar to this compound have been tested for antiviral effects. Research indicates that certain modifications in the structure can lead to increased efficacy against viral infections by targeting viral replication mechanisms .
Antimicrobial Activity
The presence of nitrogen-containing heterocycles like pyrazole has been linked to antimicrobial properties. Studies have reported that pyrazole derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Antitumor Efficacy : A study on a series of pyrazole derivatives showed promising results in inhibiting cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
- Antiviral Screening : A compound structurally similar to the target molecule was evaluated in vitro for antiviral activity against influenza viruses, demonstrating significant inhibition of viral replication .
- Antimicrobial Testing : In vitro assays revealed that derivatives of pyrazole exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-14-3-1-4-15(13-14)23-9-11-24(12-10-23)18(26)16-5-6-17(22-21-16)25-8-2-7-20-25/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHKLCDUOVARSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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